molecular formula C13H10BrClN2O B5617093 5-bromo-N-(4-chloro-2-methylphenyl)nicotinamide

5-bromo-N-(4-chloro-2-methylphenyl)nicotinamide

Cat. No. B5617093
M. Wt: 325.59 g/mol
InChI Key: CZFWQQQTMFAFEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-nicotinic acid derivatives involves a series of reactions starting with chlorination to prepare nicotinate intermediates, followed by reactions with ammonium aqueous and POCl3 to yield 5-Bromo-nicotinamide with significant yields. For example, chlorination of 5-Bromo-nicotinic acid with SOCl2 followed by reaction with ammonium aqueous and subsequent oxidation yields 5-Bromo-nicotinonitrile, a closely related compound, indicating the versatility of bromo-nicotinic acid derivatives in synthesis processes (Chen Qi-fan, 2010).

Molecular Structure Analysis

Compounds within the 5-Bromo-nicotinic acid derivative family typically exhibit planar molecular structures that are stabilized through intermolecular hydrogen bonding. The presence of halogen atoms such as bromine and chlorine in these molecules influences their molecular geometry and intermolecular interactions, which are crucial for their biological activities and physicochemical properties. For instance, N-(4-bromophenyl)-5,6-dichloronicotinamide shows planar molecular geometry, highlighting the influence of halogen atoms on the structure (J. Jethmalani et al., 1996).

properties

IUPAC Name

5-bromo-N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c1-8-4-11(15)2-3-12(8)17-13(18)9-5-10(14)7-16-6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFWQQQTMFAFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide

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